
4-Bromo-N,1-dimethylpyrazol-3-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of brominated pyrazole derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives by reacting primary and secondary amines with tosylates of 1-(2-hydroxyethyl)-3,5-diphenyl-1H-pyrazole and its 4-bromo derivative. Similarly, paper explores brominated trihalomethylenones as precursors to various 3-substituted 1H-pyrazoles, indicating a versatile approach to synthesizing brominated pyrazole compounds.
Molecular Structure Analysis
The molecular structure of brominated pyrazole derivatives is characterized using various spectroscopic techniques. For example, paper reports the X-ray structure characterization of two antipyrine derivatives, which include brominated moieties. The study uses Hirshfeld surface analysis and DFT calculations to analyze the solid-state structures, revealing that hydrogen bonds and π-interactions play a significant role in the stabilization of these compounds.
Chemical Reactions Analysis
Brominated pyrazole derivatives participate in a range of chemical reactions. Paper discusses the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines, leading to N-substituted 3-amino-2-nitrobenzo[b]thiophenes and their isomers. This indicates that brominated pyrazoles can undergo nucleophilic substitution reactions. Paper reveals a regioselective heterocyclization reaction involving chloro(bromo)vinyl ketones and N,N-dimethylhydrazine to afford 3-substituted 1-methyl(5-halo)pyrazoles, showcasing another type of chemical transformation for brominated pyrazoles.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyrazole derivatives are influenced by their molecular structure. The presence of bromine atoms can significantly affect the reactivity, as seen in paper , where brominated precursors are used to synthesize various 3-substituted 1H-pyrazoles. The insecticidal and fungicidal activities of some brominated pyrazole derivatives are evaluated in paper , indicating the potential for these compounds to be used in practical applications.
科学的研究の応用
Oxidation Reactions
Research by Baumstark and Chrisope (1981) explored the oxidation of amines and sulfides using derivatives similar to 4-Bromo-N,1-dimethylpyrazol-3-amine; hydrochloride. They found that such compounds could produce amine oxides and sulfoxides with high yield, indicating potential applications in oxidation reactions (Baumstark & Chrisope, 1981).
Synthetic Routes to Enol Lactones
Itoh and Kanemasa (2003) demonstrated a new method for enol lactone synthesis using a Michael addition/cyclization sequence. This method involves cyclic 1,3-dicarbonyl compounds and 1-(2-alkenoyl)-4-bromo-3,5-dimethylpyrazoles, indicating the utility of 4-Bromo-N,1-dimethylpyrazol-3-amine; hydrochloride in synthesizing enol lactones (Itoh & Kanemasa, 2003).
Pharmaceutical Synthesis
Power et al. (2015) discussed the synthesis of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B), a compound structurally related to 4-Bromo-N,1-dimethylpyrazol-3-amine; hydrochloride. Their work highlights the potential of such compounds in pharmaceutical synthesis and analytical techniques (Power et al., 2015).
Analgesic and Other Activities
Bondavalli et al. (1988) synthesized N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives, revealing remarkable analgesic activity in mice. This suggests possible pharmacological applications of 4-Bromo-N,1-dimethylpyrazol-3-amine; hydrochloride and its derivatives (Bondavalli et al., 1988).
Aromatic Nucleophilic Substitution
Guerrera et al. (1995) studied the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines, leading to the formation of N-substituted 3-amino-2-nitrobenzo[b]thiophenes. The reaction mechanism indicates the relevance of 4-Bromo-N,1-dimethylpyrazol-3-amine; hydrochloride in aromatic nucleophilic substitution processes (Guerrera et al., 1995).
Safety and Hazards
The safety information for 4-Bromo-N,1-dimethylpyrazol-3-amine;hydrochloride indicates that it is toxic in contact with skin, causes skin irritation, and may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed or if inhaled . The compound should be stored locked up and disposed of to an approved waste disposal plant .
作用機序
Mode of Action
It’s known that pyrazole derivatives can participate in various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure and potentially influence the interaction with its targets.
Biochemical Pathways
Pyrazole derivatives are known to be involved in various reactions, suggesting they may influence multiple biochemical pathways .
特性
IUPAC Name |
4-bromo-N,1-dimethylpyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3.ClH/c1-7-5-4(6)3-9(2)8-5;/h3H,1-2H3,(H,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUGNLXJWVPLIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN(C=C1Br)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N,1-dimethylpyrazol-3-amine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

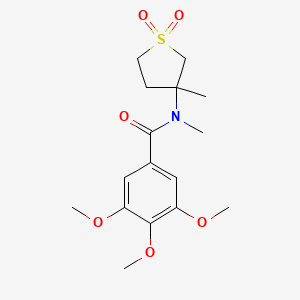
![benzyl 2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B3008768.png)
![ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B3008771.png)
![N-(2-(3-chlorophenyl)-2-methoxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3008772.png)
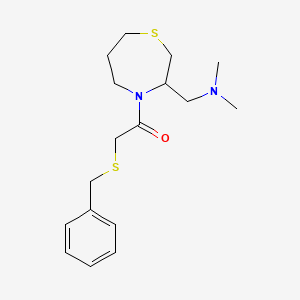
![N-(3-chloro-2-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008777.png)
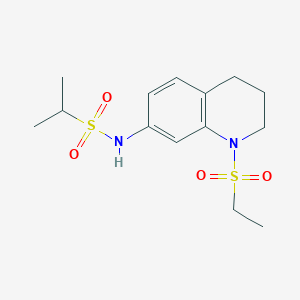
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B3008782.png)
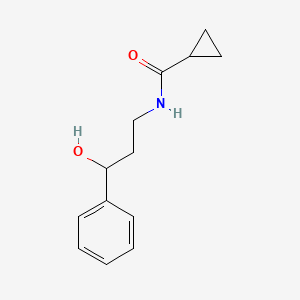
![6-[6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B3008784.png)
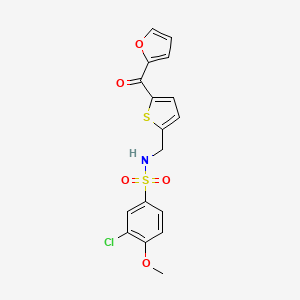
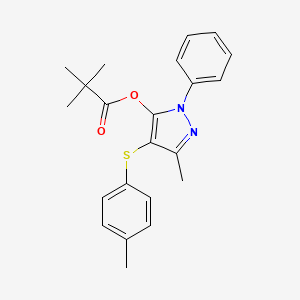
![1-[(2-Methylphenyl)methyl]pyrazole](/img/structure/B3008787.png)
